N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide
Description
N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide is a complex organic compound that features a pyrrolidine ring and an azepane ring
Properties
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClFN3O2/c19-15-10-14(5-6-16(15)20)22-9-7-13(11-22)21-17(24)12-23-8-3-1-2-4-18(23)25/h5-6,10,13H,1-4,7-9,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHCEGSXDFHTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)NC2CCN(C2)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride (SOCl2).
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the Two Rings: The final step involves coupling the pyrrolidine and azepane rings through an acetamide linkage, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases.
Biology: The compound can be used to study the interactions with biological macromolecules and cellular pathways.
Industry: It can be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Azepane Derivatives: Compounds containing the azepane ring structure.
Uniqueness
N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide is unique due to the combination of the pyrrolidine and azepane rings, which provides a distinct three-dimensional structure and specific physicochemical properties. This uniqueness can lead to different biological activities and potential therapeutic applications compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
